N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide
Description
N'-[(1E)-[2,5-Dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide is a carbohydrazide derivative featuring a thiophene core conjugated to a substituted pyrrole-polyheterocyclic system. Its structure includes a pyrazine ring (a nitrogen-rich heterocycle) attached to a pyrrole moiety, which is further substituted with methyl groups at positions 2 and 3.
Properties
IUPAC Name |
N-[(E)-(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylideneamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-7-14(8-19-20-16(22)13-3-6-23-10-13)12(2)21(11)15-9-17-4-5-18-15/h3-10H,1-2H3,(H,20,22)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERJKSIBMKTWET-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)C=NNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NC=CN=C2)C)/C=N/NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carbaldehyde with thiophene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Pyrazine vs. Pyrazole/Pyridine Systems :
The target compound’s pyrazine ring (two adjacent nitrogen atoms) distinguishes it from analogs with pyrazole (two adjacent nitrogens in a five-membered ring) or pyridine (one nitrogen in a six-membered ring). Pyrazine’s electron-deficient nature may enhance π-π interactions in crystal packing but reduce solubility compared to pyridine derivatives .
Substituent Impact on Physicochemical Properties: Electron-Withdrawing Groups (NO₂, Cl): Compounds like and exhibit increased polarity (NO₂) or lipophilicity (Cl), influencing bioavailability. The target compound lacks these groups, suggesting intermediate solubility. Methyl Groups: The 2,5-dimethyl substitution on the pyrrole in the target compound may sterically hinder intermolecular interactions compared to unsubstituted analogs .
Hydrazone Linkage: The (E)-hydrazone configuration is conserved across analogs, enabling hydrogen bonding via the NH and C=O groups.
Crystallographic and Hydrogen-Bonding Patterns
Single-crystal X-ray analyses of related compounds (e.g., ) reveal that hydrazone derivatives often form supramolecular architectures via N–H···O and C–H···π interactions. For instance, in compound , the hydrazone NH acts as a hydrogen-bond donor to carbonyl oxygen, creating chains. The pyrazine ring in the target compound may introduce additional N···H–C interactions, altering packing efficiency compared to phenyl or thiophene-based analogs .
Biological Activity
N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a thiophene core and a pyrazinyl-pyrrole moiety. The IUPAC name reflects its complex structure, emphasizing the functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole and thiophene can possess significant antimicrobial properties, making them candidates for further exploration in treating infections.
- Antitumor Activity : Compounds with similar structural motifs have been linked to antitumor effects. For instance, derivatives of pyrazine and pyrrole have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been observed to suppress cell growth in certain cancer cell lines. This is attributed to its ability to interfere with metabolic pathways critical for cell division.
- Modulation of Glycosylation : Research suggests that the compound may influence glycosylation patterns on proteins, particularly in monoclonal antibody production systems, enhancing the quality attributes of therapeutic antibodies .
- Cell-Specific Productivity Enhancement : In cell culture studies, the addition of this compound has been shown to increase cell-specific productivity while maintaining cell viability, which is crucial for biotechnological applications .
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of related compounds revealed that those with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for further development in cancer therapeutics.
Case Study 2: Monoclonal Antibody Production
In a bioprocessing context, the compound was tested in recombinant Chinese Hamster Ovary (rCHO) cells. Results indicated that the addition of this compound led to a 1.5-fold increase in monoclonal antibody yield while improving cell viability compared to control conditions . This suggests its utility in biopharmaceutical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
